molecular formula C14H10N2O5 B6603374 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carbaldehyde CAS No. 2369068-46-0

2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carbaldehyde

Cat. No. B6603374
CAS RN: 2369068-46-0
M. Wt: 286.24 g/mol
InChI Key: QWOULBIWJJUUOD-UHFFFAOYSA-N
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Description

This compound is an anti-inflammatory and anti-tumor agent used in the treatment of multiple myeloma . It is a substituted 2-(2,6-dioxopiperidin-3-yl)phthalimide and is useful in reducing the levels of TNFα in a mammal .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by 1H NMR, 13C NMR, and MS . It is based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material .


Chemical Reactions Analysis

This compound has been used as a starting material in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives . The reaction involved the use of 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF) to form an intermediate compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 276.22 . It is a solid at room temperature .

Scientific Research Applications

2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carbaldehyde has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used in the synthesis of a variety of other compounds, such as polymers, dyes, and catalysts. This compound has also been used in the synthesis of a variety of compounds for use in drug delivery systems, such as liposomes and nanoparticles.

Mechanism of Action

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carbaldehyde in laboratory experiments include its low cost, its wide range of applications, and its stability. Its low cost makes it an attractive choice for researchers who are looking for a cost-effective way to synthesize compounds. Its wide range of applications makes it a versatile compound that can be used in a variety of different experiments. Its stability makes it an ideal choice for long-term experiments, as it is not easily degraded or affected by environmental factors.
The limitations of using this compound in laboratory experiments include its low reactivity and its limited availability. Its low reactivity can make it difficult to use in certain experiments, as it may require additional reagents or catalysts to be used in order to achieve the desired results. Its limited availability can also make it difficult to obtain, as it is not produced in large quantities.

Future Directions

For the use of 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carbaldehyde in scientific research include its use in the synthesis of new compounds, such as pharmaceuticals, agrochemicals, and natural products. It could also be used in the development of new drug delivery systems, such as liposomes and nanoparticles. Additionally, it could be used in the development of new catalysts, dyes, and polymers. Finally, further research into its mechanism of action and biochemical and physiological effects could lead to a better understanding of how it works and how it can be used in various applications.

Synthesis Methods

2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carbaldehyde can be synthesized in a variety of ways, including via a Grignard reaction and a Friedel-Crafts alkylation reaction. The Grignard reaction involves the use of a Grignard reagent, such as magnesium bromide, to react with an aldehyde or ketone to form an alcohol. The Friedel-Crafts alkylation reaction involves the use of an alkyl halide, such as bromoethane, to react with an aromatic compound to form an alkylated product. Both of these methods can be used to synthesize this compound in the laboratory.

Safety and Hazards

This compound is associated with certain hazards. It has been classified with the signal word “Danger” and hazard statements H301-H361 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c17-6-7-2-1-3-8-11(7)14(21)16(13(8)20)9-4-5-10(18)15-12(9)19/h1-3,6,9H,4-5H2,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOULBIWJJUUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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